5-(3-methoxyphenyl)-4-oxa-8-thia-6-azatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one
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Overview
Description
The compound “2-(3-Methoxyphenyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d][1,3]oxazin-4-one” is a complex organic molecule. It contains a benzothiolo[2,3-d][1,3]oxazin-4-one core, which is a type of heterocyclic compound. This core is substituted with a 3-methoxyphenyl group at the 2-position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by several key features, including the heterocyclic core and the 3-methoxyphenyl substituent. Techniques such as NMR, IR, and GC-MS would be used to confirm the structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. For instance, the oxazinone moiety could potentially undergo a variety of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include things like solubility, melting point, and stability .Scientific Research Applications
Optical Isomers and CNS Activity
Research into the optical isomers of related compounds, such as viloxazine, has shown significant variations in potency based on the isomer, with S isomers being notably more potent in their action on the central nervous system than R isomers. This highlights the importance of stereochemistry in the pharmacological properties of these compounds, which could have implications for the design of safer and more effective drugs (Howe et al., 1976).
Antimicrobial Activities
Some derivatives have been synthesized and tested for their antimicrobial activities, with certain compounds exhibiting good to moderate activities against various microorganisms. This suggests potential for the development of new antimicrobial agents from this chemical scaffold (Bektaş et al., 2007).
Allelochemicals and Agronomic Utility
Compounds with a benzoxazinone skeleton, similar to the one , have been isolated from the Poaceae family and possess a range of biological properties, including phytotoxic, antimicrobial, and insecticidal effects. These compounds, and related ones, have potential agronomic utility, for example, as natural herbicides or in crop protection (Macias et al., 2006).
Electrosynthesis of Benzoxazine Derivatives
A study on the electrochemical synthesis of benzoxazine derivatives with anti-stress oxidative properties indicates a promising route for the preparation of novel compounds. This method allows for the synthesis of potentially bioactive molecules in an efficient and environmentally friendly manner (Largeron & Fleury, 1998).
Bioactivity and Ecological Role of Benzoxazinones
The bioactivity and ecological roles of benzoxazinones have been extensively researched, revealing their importance as natural products with potential applications in agriculture and medicine. The versatility and relative simplicity of the benzoxazinone skeleton make these compounds promising candidates for the development of new bioactive materials (Macias et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(3-methoxyphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]oxazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3S/c1-20-11-6-4-5-10(9-11)15-18-16-14(17(19)21-15)12-7-2-3-8-13(12)22-16/h4-6,9H,2-3,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVPUVIHHXSLIRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=C(C4=C(S3)CCCC4)C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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